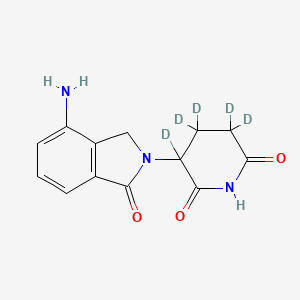

Lenalidomide-d5

Description

Properties

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-QTQWIGFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lenalidomide-d5 and its Mechanism of Action in Multiple Myeloma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of lenalidomide in multiple myeloma, with a specific contextualization for its deuterated analogue, Lenalidomide-d5. While this compound, a pentadeuterated form of lenalidomide, is primarily utilized as an internal standard for analytical quantification due to its mass shift, its biological activity is presumed to be identical to that of lenalidomide. The core of this guide focuses on the well-elucidated molecular pathways through which lenalidomide exerts its potent anti-myeloma effects.

Lenalidomide's primary mechanism involves its function as a "molecular glue," binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This binding event redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key proteins triggers a dual-pronged anti-cancer response: direct cytotoxicity to multiple myeloma cells and a robust immunomodulatory effect that enhances the host's anti-tumor immunity.

This guide will detail these mechanisms, presenting quantitative data on lenalidomide's efficacy, detailed protocols for key experimental assays, and visual representations of the critical signaling pathways and experimental workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of lenalidomide, in which five hydrogen atoms on the piperidinedione ring are replaced with deuterium atoms. This isotopic substitution increases the molecular weight of the compound without significantly altering its chemical properties.

Due to this mass difference, this compound serves as an ideal internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of lenalidomide in biological samples. There is currently no publicly available evidence to suggest that this compound is being developed as a therapeutic agent with an altered pharmacokinetic profile.

The biological and mechanistic data presented in this guide are based on studies of non-deuterated lenalidomide. It is scientifically presumed that the mechanism of action of this compound is identical to that of lenalidomide. The principles of deuteration suggest that while the pharmacodynamic properties (the drug's effect on the body) remain the same, the pharmacokinetic properties (the body's effect on the drug) could be altered. Deuteration can sometimes lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect, which can result in a longer half-life and increased exposure to the active compound. However, without specific studies on this compound, any such effects remain theoretical.

Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

The central mechanism of lenalidomide's action is its ability to modulate the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The CRL4-CRBN complex is composed of four main proteins:

-

Cullin 4 (CUL4): A scaffold protein that assembles the complex.

-

Regulator of Cullins 1 (ROC1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

-

Cereblon (CRBN): The substrate receptor that recognizes and binds to target proteins destined for degradation.

Lenalidomide as a Molecular Glue

Lenalidomide acts as a "molecular glue" by binding to a hydrophobic pocket in CRBN.[3] This binding event creates a new protein interface that enhances the affinity of the CRL4-CRBN complex for specific "neo-substrates" that it would not normally target. In the context of multiple myeloma, the most critical neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4]

The binding of lenalidomide to CRBN induces a conformational change that facilitates the recruitment of IKZF1 and IKZF3 to the complex. Once bound, IKZF1 and IKZF3 are polyubiquitinated by the E2 enzyme and subsequently targeted for degradation by the 26S proteasome.[4]

References

- 1. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Lenalidomide and the Role of Lenalidomide-d5

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Lenalidomide-d5 is a deuterated analog of Lenalidomide. Its primary application in research and development is as an internal standard for the bioanalytical quantification of Lenalidomide in biological matrices. It is not administered as a therapeutic agent. Due to the nature of deuterium labeling, its pharmacokinetic and metabolic properties are presumed to be nearly identical to those of Lenalidomide. Therefore, this guide focuses on the comprehensive data available for the active pharmaceutical ingredient, Lenalidomide, while detailing the specific use of this compound in experimental protocols.

Introduction to Lenalidomide

Lenalidomide is a potent, orally administered immunomodulatory drug (IMiD®) derived from thalidomide.[1][2] It exhibits a range of antineoplastic, anti-angiogenic, and anti-inflammatory properties, making it a cornerstone therapy for multiple myeloma (MM) and other hematologic malignancies.[1][2][3] Unlike its predecessor, thalidomide, lenalidomide possesses a more favorable efficacy and safety profile.[1] Its mechanism of action involves binding to the cereblon (CRBN) protein, a component of the cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN^). This binding alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[4][5][6]

Pharmacokinetics of Lenalidomide

Lenalidomide exhibits a predictable and linear pharmacokinetic profile across clinically relevant doses (5-50 mg).[1][7] Its absorption, distribution, metabolism, and excretion (ADME) characteristics have been well-documented in healthy volunteers and patient populations.

Absorption

Following oral administration under fasting conditions, lenalidomide is rapidly and highly absorbed, with over 90% of the dose estimated to be absorbed into the bloodstream.[7][8] Peak plasma concentrations (Cmax) are typically reached within 0.5 to 1.5 hours (Tmax).[1][9] The presence of food can delay absorption, reducing the Cmax by approximately 50% and the area under the concentration-time curve (AUC) by 20%.[7][8] Both Cmax and AUC increase proportionally with the dose, and the drug does not accumulate in plasma after repeated dosing.[1][7]

Distribution

In vitro, approximately 30% of lenalidomide is bound to plasma proteins.[1] In healthy male subjects, the apparent volume of distribution (Vd) was found to be 75.8 ± 7.3 L.[1] Lenalidomide distributes into semen, but levels become undetectable three days after treatment cessation.[7][8] Studies using radiolabeled [¹⁴C]-lenalidomide showed comparable exposure levels in whole blood and plasma, suggesting equal distribution between plasma and blood cells.[10]

Metabolism

Lenalidomide undergoes minimal metabolism in humans, with unchanged drug being the predominant circulating form.[1][10] The biotransformation pathways are not mediated by cytochrome P450 (CYP) enzymes.[7][11] The minor metabolic processes include:

-

Trivial hydroxylation to form 5-hydroxy-lenalidomide.[1][10]

-

Slow non-enzymatic hydrolysis of the glutarimide ring.[2][7]

These metabolites account for less than 5% of the parent drug levels in circulation and are not considered to contribute significantly to the drug's pharmacological activity or toxicity.[1][10]

Excretion

The primary route of elimination for lenalidomide is renal excretion.[1] Approximately 82-90% of an orally administered dose is excreted in the urine as unchanged drug, with the majority recovered within the first 24 hours.[7][10] Fecal excretion accounts for a minor portion, typically around 4% of the dose.[10] The terminal half-life (t½) is short, ranging from 3 to 4 hours in healthy subjects and patients with normal renal function.[1][7] Consequently, renal function is the most critical factor influencing lenalidomide exposure.[7][8]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of lenalidomide in healthy adult subjects.

| Parameter | Value | Reference(s) |

| Bioavailability | >90% (estimated) | [7] |

| Tmax (fasting) | 0.5 - 1.5 hours | [1][7] |

| T½ (half-life) | ~3 - 4 hours | [1][7][8] |

| Plasma Protein Binding | ~30% | [1] |

| Apparent Volume of Distribution (Vd) | 75.8 ± 7.3 L | [1] |

| Primary Route of Excretion | Renal (unchanged drug) | [1][10] |

| Urinary Excretion (% of dose) | ~82-90% within 24h | [7][10] |

| Fecal Excretion (% of dose) | ~4% | [10] |

| Metabolism | Minimal (<5% of parent) | [1][10] |

Visualized Pathways and Workflows

Metabolic Pathway of Lenalidomide

Lenalidomide is minimally metabolized, primarily through hydroxylation and N-acetylation.

Caption: Minor metabolic pathways of Lenalidomide.

Mechanism of Action: Targeted Protein Degradation

Lenalidomide acts as a "molecular glue" to induce the degradation of specific target proteins.

Caption: Lenalidomide-induced degradation of IKZF1/IKZF3.

Experimental Protocols: Bioanalytical Quantification

The accurate measurement of lenalidomide concentrations in biological matrices like human plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method, which consistently utilizes this compound as an internal standard (IS) to ensure accuracy and precision.[12][13][14]

General Bioanalytical Method Using this compound

Objective: To quantify the concentration of lenalidomide in human plasma.

Internal Standard: this compound.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 50-100 µL of human plasma (containing unknown lenalidomide concentrations) into a microcentrifuge tube.[12][15]

-

Spike the sample with a fixed, known concentration of this compound (internal standard).

-

Add an extraction solvent (e.g., 2.5 mL of ethyl acetate).[15]

-

Vortex vigorously for approximately 10 minutes to ensure thorough mixing and extraction of the analyte and IS from the plasma matrix.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solution for injection into the HPLC system.

-

-

Chromatographic Separation (HPLC):

-

Column: A reverse-phase column, such as a Halo® C18 or Luna omega polar C18, is typically used.[12][15]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common composition is 20:80 (v/v) 0.1% formic acid and methanol.[12]

-

Flow Rate: Typically set between 0.5-1.0 mL/min.[15]

-

Run Time: Optimized for speed and resolution, often as short as 2.5 minutes.[12][14]

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors specific precursor-to-product ion transitions for both lenalidomide and the this compound internal standard.

-

Quantification: The concentration of lenalidomide in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio against a calibration curve constructed with known concentrations of lenalidomide.

-

Bioanalytical Workflow Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. [themednet.org]

- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, metabolism and excretion of [(14)C]-lenalidomide following oral administration in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma [mdpi.com]

- 15. sciex.com [sciex.com]

The Definitive Guide to Utilizing Lenalidomide-d5 as an Internal Standard for Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical role of Lenalidomide-d5 as an internal standard in the bioanalytical quantification of lenalidomide. This document outlines the rationale for its use, its mechanism of action, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction: The Imperative for a Reliable Internal Standard

Lenalidomide is a potent immunomodulatory agent with significant therapeutic applications in the treatment of multiple myeloma and other hematologic malignancies. Accurate quantification of lenalidomide in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. It offers unparalleled accuracy and precision by compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. This compound, being chemically identical to the analyte with the exception of its isotopic composition, co-elutes with lenalidomide and experiences similar matrix effects, thereby ensuring the integrity of the analytical results.

Physicochemical Properties

| Property | Value |

| Chemical Name | 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione-3,4,4,5,5-d5 |

| Molecular Formula | C₁₃H₈D₅N₃O₃ |

| Molecular Weight | 264.29 g/mol |

| Deuterium Incorporation | ≥98% |

| Appearance | A solid |

| Solubility | Soluble in DMSO and Methanol |

Note: Properties may vary slightly between different commercial suppliers.

Mechanism of Action of Lenalidomide

Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory activities of lenalidomide.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not widely published and is often proprietary to specialized chemical manufacturers, the general approach involves the use of deuterated reagents in the synthesis of the lenalidomide molecule. One common strategy is to introduce deuterium atoms at specific positions that are not susceptible to back-exchange under physiological or analytical conditions. This is often achieved through methods like catalytic deuterium gas exchange or by using deuterated starting materials in the synthetic pathway that ultimately forms the piperidine-2,6-dione ring. For research and regulated bioanalysis, it is standard practice to procure this compound from reputable commercial suppliers who can provide a certificate of analysis detailing its chemical purity and isotopic enrichment.

Experimental Protocols for Bioanalysis

The following sections provide a detailed methodology for the quantification of lenalidomide in human plasma using this compound as an internal standard.

Materials and Reagents

-

Lenalidomide reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve lenalidomide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the lenalidomide stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL (or other suitable concentration) for spiking into samples.

Sample Preparation (Liquid-Liquid Extraction)

A common and effective method for extracting lenalidomide from plasma is liquid-liquid extraction (LLE).

-

Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.

-

Add 25 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 500 µL of extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for specific instrumentation.

| Parameter | Typical Conditions |

| LC System | High-performance or Ultra-high-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution suitable for separating lenalidomide from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | Lenalidomide: m/z 260.1 → 149.1; this compound: m/z 265.1 → 154.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100-200 ms |

Method Validation and Performance Characteristics

A robust bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics.

Calibration Curve and Linearity

| Parameter | Typical Value |

| Concentration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted (1/x² or 1/x) |

| Correlation Coefficient (r²) | > 0.99 |

Precision and Accuracy

| Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LLOQ | < 15% | < 15% | ± 20% |

| Low QC | < 10% | < 10% | ± 15% |

| Mid QC | < 10% | < 10% | ± 15% |

| High QC | < 10% | < 10% | ± 15% |

Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Lenalidomide | 85 - 105 | < 15% |

| This compound | 85 - 105 | < 15% |

Experimental and Bioanalytical Workflow

The overall process from sample collection to data analysis is a multi-step workflow that requires careful execution to ensure data quality.

Lenalidomide-d5 binding affinity to Cereblon E3 ubiquitin ligase

An In-Depth Technical Guide on the Binding Affinity of Lenalidomide-d5 to the Cereblon E3 Ubiquitin Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Lenalidomide to the Cereblon (CRBN) E3 ubiquitin ligase. It includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Note on this compound: This document focuses on the binding affinity of Lenalidomide. This compound is a deuterated analog of Lenalidomide. While deuteration can affect a molecule's metabolic profile, it is generally accepted that the binding affinity to its primary target remains largely unchanged due to the preservation of stereochemistry and electronic properties. Therefore, the data presented for Lenalidomide is considered representative for this compound.

Quantitative Binding Affinity Data

The binding affinity of Lenalidomide to Cereblon has been determined using various biophysical and biochemical assays. The following table summarizes the key quantitative data from the literature.

| Parameter | Value | Assay Method | Protein Construct | Reference |

| Kd | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | Full-length CRBN-DDB1 complex | [1] |

| Ki | ~178 nM | Competitive Titration Assay | hsDDB1-hsCRBN | [2] |

| IC50 | ~1-2 µM | Thalidomide Analog Bead Assay | Endogenous CRBN in U266 cell extracts | [3][4] |

| pIC50 | 5.82 | Displacement of a Cy5-conjugated compound | CRBN | [5] |

| pEC50 | 7.17 | Ikaros degradation in DF15 cells | Endogenous CRBN | [5] |

| pKi | 4.79 | MicroScale Thermophoresis (MST) | Human CRBN-thalidomide binding domain | [5] |

| pKi | 5.51 | Fluorescence Resonance Energy Transfer (FRET) | Magnetospirillum gryphiswaldense CRBN isoform 4 | [5] |

Signaling Pathway

Lenalidomide functions as a "molecular glue," inducing proximity between Cereblon and its neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This has significant downstream effects on cancer cells.

Caption: Lenalidomide-mediated degradation of neosubstrates via the CRL4-CRBN E3 ubiquitin ligase complex.

Experimental Protocols & Workflows

Several experimental techniques have been employed to characterize the binding of Lenalidomide to Cereblon. Below are detailed protocols for some of the key methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Protein Preparation: Purify the full-length CRBN-DDB1 protein complex. Dialyze the protein extensively against the ITC buffer (e.g., pH 7.0) to ensure buffer matching with the ligand solution.[1]

-

Ligand Preparation: Dissolve Lenalidomide in the same ITC buffer used for the protein.

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the Lenalidomide solution into the injection syringe.

-

Perform a series of injections of the Lenalidomide solution into the protein solution while monitoring the heat change.

-

A control experiment with injections of Lenalidomide into buffer alone is performed to determine the heat of dilution.

-

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[1]

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Competitive Binding Assay (Fluorescence Polarization)

This assay measures the displacement of a fluorescently labeled ligand from its protein target by an unlabeled competitor.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of the CRBN-DDB1 complex.

-

Prepare a solution of a fluorescently labeled Cereblon binder (e.g., Cy5-thalidomide).[2]

-

Prepare serial dilutions of the unlabeled competitor, Lenalidomide.

-

-

Assay Procedure:

-

In a microplate, combine the CRBN-DDB1 complex and the fluorescently labeled binder at concentrations that give a stable, high fluorescence polarization signal.

-

Add the serially diluted Lenalidomide to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Data Acquisition: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the Lenalidomide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value.[2]

Caption: Workflow for a competitive fluorescence polarization binding assay.

Thalidomide Analog Affinity Bead Assay

This pull-down assay uses a thalidomide analog immobilized on beads to capture Cereblon from cell lysates. The binding of Lenalidomide is assessed by its ability to compete with the beads for Cereblon binding.[3][4]

Protocol:

-

Cell Lysate Preparation: Prepare extracts from a suitable cell line (e.g., U266 myeloma cells) in a non-denaturing lysis buffer.[3]

-

Competition: Pre-incubate the cell lysate with varying concentrations of Lenalidomide.[3]

-

Affinity Capture: Add thalidomide analog-coupled magnetic beads to the pre-incubated lysates and incubate to allow for binding.[3]

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Detection: Analyze the eluted proteins by immunoblotting using antibodies against CRBN and DDB1.[3]

-

Data Analysis: Quantify the amount of CRBN pulled down at each Lenalidomide concentration to determine the IC50.[4]

Caption: Workflow for a thalidomide analog affinity bead pull-down assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Lenalidomide-d5: An In-depth Technical Guide to Degradation Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of Lenalidomide. While this guide focuses on Lenalidomide-d5, the available research primarily investigates the non-deuterated form. The degradation pathways of this compound are anticipated to be analogous to those of Lenalidomide.

In Vivo Biotransformation and Metabolites

In humans, Lenalidomide undergoes limited metabolism, with the majority of the drug being excreted unchanged in the urine.[1][2] Biotransformation pathways include chiral inversion, minor hydroxylation, and N-acetylation.[1][2]

Key Metabolites:

-

5-hydroxy-lenalidomide: A minor metabolite formed through hydroxylation.[3][4][5]

-

N-acetyl-lenalidomide: A minor metabolite formed through N-acetylation.[3][4][5]

-

Denitrified-2 glutarimide: A potential new metabolite identified in the urine of patients who respond poorly to Lenalidomide treatment.[6]

Quantitative Data on Lenalidomide Elimination and Metabolism

| Parameter | Value | Reference |

| Unchanged Drug Excretion | ||

| % of dose excreted as unchanged lenalidomide in urine within 24h | ~82% | [1][2] |

| % of dose excreted as unchanged lenalidomide in urine (total) | ~85% | [3] |

| Metabolite Formation | ||

| 5-hydroxy-lenalidomide in circulation | < 5% of parent drug levels | [3][4] |

| N-acetyl-lenalidomide in circulation | < 5% of parent drug levels | [3][4] |

| 5-hydroxy-lenalidomide in urine (% of administered dose) | ~4.59% | [4] |

| N-acetyl-lenalidomide in urine (% of administered dose) | ~1.83% | [4] |

Forced Degradation and Stability

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating properties of analytical methods. Lenalidomide has been subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[7][8][9]

Summary of Forced Degradation Studies

| Stress Condition | Observations | Degradation Products | Reference |

| Acidic Hydrolysis (e.g., 0.5 N HCl) | Significant degradation | Cleavage of the glutarimide ring | [8][9][10] |

| Alkaline Hydrolysis (e.g., 0.5 N NaOH) | Extensive degradation | Cleavage of the glutarimide ring | [8][9][10] |

| Oxidative Degradation (e.g., 10% H2O2) | Susceptible to degradation | Oxidized derivatives | [7][9][10] |

| Photolytic Degradation (UV light/sunlight) | Relatively stable | No significant degradation products | [8][9] |

| Thermal Degradation (Dry heat) | Relatively stable | No significant degradation products | [8][9] |

Signaling Pathway: Mechanism of Action

While not a degradation pathway of the drug itself, the mechanism of action of Lenalidomide involves inducing the degradation of specific cellular proteins. Lenalidomide binds to the E3 ubiquitin ligase Cereblon (CRBN), which is part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[11][12][13] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][14][15][16][17][18]

Caption: Lenalidomide-induced degradation of IKZF1 and IKZF3 via the CRL4^CRBN^ E3 ubiquitin ligase pathway.

Experimental Protocols

Forced Degradation Studies

A common experimental approach to investigate the degradation pathways of Lenalidomide involves subjecting the drug to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[8][9][10]

General Workflow:

-

Sample Preparation: Prepare solutions of Lenalidomide in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.5 N HCl) and heat (e.g., 60°C) for a specified duration (e.g., 24 hours).[10]

-

Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.5 N NaOH) and heat (e.g., 60°C) for a specified duration (e.g., 24 hours).[10]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 10% H2O2) and heat (e.g., 60°C) for a specified duration (e.g., 24 hours).[10]

-

Photolytic Degradation: Expose the drug solution to UV light or sunlight for a specified duration (e.g., 24 hours to 10 days).[8][10]

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for an extended period (e.g., 10 days).[10]

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the degradation products.[8][9]

Caption: A generalized workflow for conducting forced degradation studies on Lenalidomide.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A widely used technique for the separation and quantification of Lenalidomide and its degradation products.

-

Column: A reverse-phase column, such as a C18 column, is commonly used.[9][10][19][20]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in a gradient or isocratic elution mode.[9][10][19][20]

-

Detection: UV detection is frequently used, with the wavelength set at a maximum absorbance for Lenalidomide (e.g., 210 nm, 220 nm, or 242 nm).[9][10][19][21]

Liquid Chromatography-Mass Spectrometry (LC-MS):

This technique is instrumental in the structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[9] It is often used in conjunction with HPLC to identify the metabolites and degradation products formed in vivo and in vitro.[6]

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of lenalidomide metabolites in urine to discover drug-resistant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC - ProQuest [proquest.com]

- 11. beyondspringpharma.com [beyondspringpharma.com]

- 12. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 16. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abap.co.in [abap.co.in]

- 20. rjptonline.org [rjptonline.org]

- 21. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Angiogenic Properties of Lenalidomide-d5: A Technical Guide

Disclaimer: This technical guide summarizes the anti-angiogenic properties and associated experimental methodologies based on existing research on Lenalidomide. As of the date of this document, specific experimental data on the deuterated analog, Lenalidomide-d5, is not publicly available. The information presented herein is extrapolated from studies on Lenalidomide, assuming a similar mechanism of action and biological activity, a common practice in the early-stage assessment of deuterated compounds. Researchers are advised to conduct specific studies on this compound to verify these properties.

Introduction

Lenalidomide, a thalidomide analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-inflammatory, and anti-angiogenic properties.[1][2] Its deuterated form, this compound, is a stable isotope-labeled version of the molecule often used as an internal standard in pharmacokinetic studies. The substitution of hydrogen with deuterium atoms can sometimes lead to altered metabolic profiles and potentially enhanced therapeutic properties. This guide focuses on the anti-angiogenic characteristics of Lenalidomide, providing a framework for investigating these properties in its deuterated counterpart, this compound.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Lenalidomide has been shown to inhibit angiogenesis through various mechanisms, making it a subject of significant interest in oncology research.[3][4]

Core Anti-Angiogenic Mechanisms of Action

Lenalidomide exerts its anti-angiogenic effects through a multi-faceted approach, primarily by targeting endothelial cells and the tumor microenvironment. The key mechanisms include:

-

Inhibition of Growth Factor Signaling: Lenalidomide has been shown to downregulate the expression and signaling of key pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[2][5] It interferes with the VEGF-induced PI3K-Akt signaling pathway, a critical cascade for endothelial cell proliferation, migration, and survival.[3][6]

-

Disruption of Endothelial Cell Function: The drug directly impedes the migratory and tube-forming capabilities of endothelial cells, which are essential steps in the formation of new blood vessels.[3][4] Studies have demonstrated a dose-dependent inhibition of endothelial cell cord formation.[3]

-

Modulation of the Tumor Microenvironment: Lenalidomide can alter the cytokine profile within the tumor microenvironment, reducing the levels of pro-angiogenic and pro-inflammatory cytokines such as TNF-α and IL-6.[2]

-

Interference with Adhesion Molecules: Lenalidomide can inhibit the function of cell adhesion molecules, which play a role in endothelial cell interactions and vessel formation.[3]

Quantitative Data on Anti-Angiogenic Effects of Lenalidomide

The following tables summarize quantitative data from various in vitro and in vivo studies on Lenalidomide, which can serve as a benchmark for investigating this compound.

| In Vitro Assay | Cell Type | Lenalidomide Concentration | Observed Effect | Reference |

| Endothelial Cell Migration ("Wound" Healing Assay) | Multiple Myeloma Endothelial Cells (MMECs) | 0.5 µmol/L | 56% reduction in migration | [4] |

| 1.75 µmol/L | 75% reduction in migration | [4] | ||

| Chemotaxis Assay (Boyden Chamber) | Multiple Myeloma Endothelial Cells (MMECs) | 0.5 µmol/L | 27% inhibition of migration | [4] |

| 1.75 µmol/L | 55% inhibition of migration | [4] | ||

| Endothelial Tube Formation | Multiple Myeloma Endothelial Cells (MMECs) | 0.25 µmol/L | 34% reduction in mesh area | [4] |

| 0.50 µmol/L | 48% reduction in mesh area | [4] | ||

| 1.75 µmol/L | 67% reduction in mesh area | [4] | ||

| 0.25 µmol/L | 45% reduction in vessel length | [4] | ||

| 0.50 µmol/L | 58% reduction in vessel length | [4] | ||

| 1.75 µmol/L | 76% reduction in vessel length | [4] | ||

| 0.25 µmol/L | 48% reduction in branching points | [4] | ||

| 0.50 µmol/L | 55% reduction in branching points | [4] | ||

| 1.75 µmol/L | 80% reduction in branching points | [4] | ||

| VEGF Expression (Hepatocellular Carcinoma Cells) | SMMC-7721 | 100 µg/ml | Significant inhibition of VEGF expression (more potent than thalidomide) | [7] |

| 200 µg/ml | Significant inhibition of VEGF expression | [7] |

| In Vivo Assay | Model | Lenalidomide Concentration/Dose | Observed Effect | Reference |

| Chicken Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 1.75 µmol/L | Significant inhibition of MM-induced angiogenesis (Mean vessel number reduced from 24 to 5) | [4] |

| B16-F10 Mouse Melanoma Model | Mouse | Not Specified | >40% reduction in melanoma lung colony counts | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Basement membrane extract (BME), such as Matrigel®

-

96-well tissue culture plates, pre-chilled

-

Endothelial cells (e.g., HUVECs, MMECs)

-

Endothelial cell growth medium

-

Test compound (this compound) and vehicle control

-

Inverted microscope with imaging capabilities

Procedure:

-

Thaw BME on ice overnight at 4°C.

-

Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Harvest endothelial cells and resuspend them in growth medium containing the desired concentrations of this compound or vehicle control. A typical cell density is 1-2 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each BME-coated well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software.

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving sprouting of new vessels from a piece of tissue.

Materials:

-

Thoracic aorta from a rat or mouse

-

Sterile phosphate-buffered saline (PBS)

-

Basement membrane extract (BME) or collagen I

-

48-well tissue culture plates, pre-chilled

-

Endothelial cell growth medium

-

Test compound (this compound) and vehicle control

-

Surgical instruments (forceps, scissors, scalpel)

-

Stereomicroscope

Procedure:

-

Humanely euthanize the animal and aseptically dissect the thoracic aorta.

-

Place the aorta in a petri dish containing cold, sterile PBS and clean off any surrounding fatty and connective tissue.

-

Cross-section the aorta into 1 mm thick rings.[1]

-

Coat the wells of a pre-chilled 48-well plate with a layer of BME or collagen I and allow it to polymerize at 37°C.

-

Gently place one aortic ring into each well.

-

Overlay the ring with another layer of BME or collagen I and allow it to polymerize.

-

Add endothelial cell growth medium containing the desired concentrations of this compound or vehicle control to each well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, changing the medium every 2-3 days.

-

Monitor the sprouting of new microvessels from the aortic rings daily using a stereomicroscope.

-

At the end of the experiment, capture images and quantify the extent of sprouting by measuring the number and length of the sprouts.

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay utilizes the highly vascularized CAM of a developing chicken embryo to assess angiogenesis.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator

-

Sterile saline

-

Small sterile filter paper discs or gelatin sponges

-

Test compound (this compound) and vehicle control

-

Surgical tools (small scissors, forceps)

-

Stereomicroscope with imaging capabilities

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

-

On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

-

On embryonic day 7-10, carefully place a sterile filter paper disc or gelatin sponge soaked with this compound or vehicle control onto the CAM.[4]

-

Seal the window with sterile tape and return the egg to the incubator.

-

After 48-72 hours of incubation, re-open the window and observe the CAM.

-

Capture images of the blood vessels surrounding the implant.

-

Quantify the angiogenic response by counting the number of blood vessels converging towards the implant or by measuring the vessel density in the area.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Lenalidomide and a general workflow for assessing anti-angiogenic properties.

Caption: Lenalidomide's Inhibition of the VEGF/PI3K/Akt Signaling Pathway.

References

- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Anti-VEGF Drugs in the Treatment of Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Use of Lenalidomide-d5 in Pharmacokinetic Studies of Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Lenalidomide-d5 as an internal standard in the pharmacokinetic analysis of Lenalidomide. The methodologies described are based on validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays.

Introduction

Lenalidomide is an immunomodulatory agent with antineoplastic properties used in the treatment of multiple myeloma and other hematologic malignancies.[1][2] Accurate determination of Lenalidomide concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and ensure therapeutic efficacy and safety.[3][4][5]

This compound, a deuterated analog of Lenalidomide, serves as an ideal internal standard (IS) for quantitative bioanalysis. Its chemical and physical properties are nearly identical to Lenalidomide, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by mass spectrometry. This minimizes variability and enhances the accuracy and precision of the analytical method.[6][7]

Pharmacokinetic Parameters of Lenalidomide

Understanding the pharmacokinetic profile of Lenalidomide is essential for designing and interpreting bioanalytical studies. The following table summarizes key pharmacokinetic parameters of Lenalidomide in humans.

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed, with Tmax typically between 0.5 and 4 hours post-dose.[2][8] | [2][3][8] |

| Bioavailability | High oral bioavailability, exceeding 90%.[3][4][5] | [3][4][5] |

| Effect of Food | Co-administration with a high-fat meal can reduce the area under the concentration-time curve (AUC) by 20% and the maximum concentration (Cmax) by 50%.[3][4][5] | [3][4][5] |

| Distribution | Apparent volume of distribution is approximately 75.8 ± 7.3 L in healthy male subjects.[2] | [2] |

| Protein Binding | Approximately 30% bound to plasma proteins in vitro.[2] | [2] |

| Metabolism | Minimally metabolized. The primary component in circulation is unchanged Lenalidomide (approximately 92% of circulating radioactivity). Minor metabolites include 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[5][9] | [5][9] |

| Elimination | Predominantly eliminated unchanged in the urine (approximately 82% of an oral dose within 24 hours).[3][4][5] | [3][4][5] |

| Half-life (t½) | Approximately 3-4 hours in individuals with normal renal function.[3][4][5] | [3][4][5] |

Experimental Protocols

The following are detailed protocols for the quantification of Lenalidomide in human plasma using this compound as an internal standard, based on published and validated HPLC-MS/MS methods.[1][6][7]

Protocol 1: Liquid-Liquid Extraction (LLE) Method[6][7]

This protocol is suitable for the extraction of Lenalidomide and this compound from human plasma.

Materials:

-

Human plasma (K2-EDTA as anticoagulant)

-

Lenalidomide and this compound standards

-

Dimethyl sulfoxide (DMSO)

-

Ethyl Acetate

-

Methanol

-

0.1% Formic acid in water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Lenalidomide and this compound (1 mg/mL) in DMSO.[7]

-

Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent mixture (e.g., Methanol:Water, 80:20 v/v).[10]

-

Prepare a working solution of the internal standard (this compound) at a concentration of 1000 ng/mL.[7]

-

-

Sample Preparation:

-

Pipette 50 µL of human plasma into a microcentrifuge tube.[6][7]

-

Add a specific volume of the this compound working solution to each plasma sample (except for double blank samples).

-

For calibration standards and QC samples, spike the appropriate amount of Lenalidomide working solution into blank plasma.

-

Vortex mix the samples briefly.

-

-

Liquid-Liquid Extraction:

-

Add a specified volume of ethyl acetate (e.g., 1 mL) to each tube.

-

Vortex mix vigorously for a set time (e.g., 5-10 minutes).

-

Centrifuge the samples to separate the organic and aqueous layers (e.g., at 10,000 rpm for 5 minutes).

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

-

Reconstitution:

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

-

Vortex mix to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

Protocol 2: Solid-Phase Extraction (SPE) Method[1]

This protocol offers an alternative extraction method that can provide cleaner extracts.

Materials:

-

Human plasma (K2-EDTA as anticoagulant)

-

Lenalidomide and this compound standards

-

Appropriate SPE cartridges (e.g., Strata-X®)[1]

-

Methanol

-

Water

-

Conditioning, equilibration, washing, and elution solvents as per the SPE cartridge manufacturer's instructions.

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

HPLC vials

Procedure:

-

Preparation of Stock and Working Solutions: (Follow the same procedure as in Protocol 1).

-

Sample Pre-treatment:

-

Pipette a specific volume of human plasma into a microcentrifuge tube.

-

Add the internal standard (this compound) working solution.

-

For calibration and QC samples, add the appropriate Lenalidomide working solution.

-

Dilute the plasma sample with an appropriate buffer or solution as recommended for the SPE cartridge.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol).

-

Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or a specific buffer).

-

Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.

-

Washing: Wash the cartridge with a specific wash solution to remove interferences.

-

Elution: Elute the analyte and internal standard with an appropriate elution solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and transfer to an HPLC vial for analysis.

-

HPLC-MS/MS Analytical Method

The following table summarizes typical HPLC-MS/MS conditions for the analysis of Lenalidomide and this compound.

| Parameter | Typical Conditions | Reference |

| HPLC System | Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system | [1][11] |

| Column | Reversed-phase C18 column (e.g., Halo® C18, XTerra RP18)[6][10] | [6][10] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A common isocratic mobile phase is 0.1% formic acid in water:methanol (20:80, v/v).[6][7] | [6][7][11] |

| Flow Rate | 0.2 - 1.0 mL/min | [7][12] |

| Column Temperature | Ambient or controlled (e.g., 25°C or 40°C) | [12][13] |

| Injection Volume | 5 - 20 µL | - |

| Mass Spectrometer | Triple quadrupole mass spectrometer | [10] |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode[6][7] | [6][7][10] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [6][7] |

| MRM Transitions | Lenalidomide: m/z 260.1 → 149.1 (example) This compound: m/z 265.1 → 149.1 (example) | [6][7] |

Note: The specific MRM transitions and other mass spectrometer parameters should be optimized for the instrument being used.

Data Presentation

The following tables present typical validation data for a bioanalytical method using this compound.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Lenalidomide | 5 - 1000 | Linear, 1/x² weighting | > 0.996 |

Data synthesized from multiple sources indicating common ranges and performance.[6][7]

Table 2: Precision and Accuracy Data

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Total Lenalidomide | LLOQ | 5 | ≤ 3.29 | 93.00 - 105.86 | ≤ 7.65 | 94.45 - 101.10 |

| Low QC | 15 | ≤ 3.29 | 93.00 - 105.86 | ≤ 7.65 | 94.45 - 101.10 | |

| Mid QC | 500 | ≤ 3.29 | 93.00 - 105.86 | ≤ 7.65 | 94.45 - 101.10 | |

| High QC | 800 | ≤ 3.29 | 93.00 - 105.86 | ≤ 7.65 | 94.45 - 101.10 | |

| Unbound Lenalidomide | LLOQ | 5 | ≤ 5.01 | 92.14 - 99.42 | ≤ 10.55 | 93.95 - 98.48 |

| Low QC | 15 | ≤ 5.01 | 92.14 - 99.42 | ≤ 10.55 | 93.95 - 98.48 | |

| Mid QC | 500 | ≤ 5.01 | 92.14 - 99.42 | ≤ 10.55 | 93.95 - 98.48 | |

| High QC | 800 | ≤ 5.01 | 92.14 - 99.42 | ≤ 10.55 | 93.95 - 98.48 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Data adapted from a representative study.[7]

Visualizations

Caption: Workflow for a pharmacokinetic study of Lenalidomide.

Caption: Liquid-Liquid Extraction (LLE) protocol workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. [themednet.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. mednexus.org [mednexus.org]

Protocol for the Synthesis of High-Purity Lenalidomide-d5

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the synthesis of high-purity, deuterated Lenalidomide (Lenalidomide-d5). Lenalidomide is an immunomodulatory agent with potent anti-tumor activity. The deuterium-labeled analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This protocol outlines a three-step synthesis followed by purification and analytical characterization to ensure high isotopic and chemical purity.

Experimental Protocols

The synthesis of this compound is accomplished through a three-step process, beginning with the deuteration of a key intermediate, followed by condensation and subsequent reduction.

Step 1: Synthesis of 3-Aminopiperidine-2,6-dione-3,4,4,5,5-d5 Hydrochloride

This step involves the deuteration of L-glutamine followed by cyclization to form the deuterated aminopiperidinedione hydrochloride.

Materials:

-

L-Glutamine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium metal

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Deuteration of L-Glutamine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-glutamine (1 equivalent) in deuterium oxide (10 volumes). Add freshly cut sodium metal (0.1 equivalents) portion-wise. Heat the mixture to reflux for 48 hours under an inert atmosphere. Cool the reaction mixture to room temperature and neutralize with 2M HCl in D₂O. Remove the solvent under reduced pressure to obtain L-glutamine-d5.

-

Cyclization: To a solution of L-glutamine-d5 (1 equivalent) in anhydrous methanol (15 volumes) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. The solvent is then removed under reduced pressure. The resulting residue is triturated with anhydrous diethyl ether to yield 3-aminopiperidine-2,6-dione-3,4,4,5,5-d5 hydrochloride as a white solid.

Step 2: Synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-d5

This step involves the condensation of the deuterated intermediate with methyl 2-(bromomethyl)-3-nitrobenzoate.

Materials:

-

3-Aminopiperidine-2,6-dione-3,4,4,5,5-d5 hydrochloride

-

Methyl 2-(bromomethyl)-3-nitrobenzoate

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Triethylamine (TEA)

Procedure:

-

In a round-bottom flask, dissolve 3-aminopiperidine-2,6-dione-3,4,4,5,5-d5 hydrochloride (1 equivalent) in anhydrous DMSO (10 volumes).

-

Add triethylamine (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.1 equivalents) in anhydrous DMSO (5 volumes) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water (50 volumes).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-d5.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine to yield this compound.

Materials:

-

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-d5

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Suspend 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-d5 (1 equivalent) in methanol (20 volumes) in a hydrogenation vessel.

-

Add 10% Pd/C (10% w/w) to the suspension.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 12 hours.

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

Purification of this compound

High-purity this compound is obtained by recrystallization.

Materials:

-

Crude this compound

-

Acetone

-

Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetone.

-

Slowly add water to the solution until a slight turbidity persists.

-

Heat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the crystals by filtration, wash with a cold acetone/water mixture (1:1), and dry under vacuum at 40 °C to yield high-purity this compound.

Data Presentation

| Parameter | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield | Purity (HPLC) | Isotopic Purity |

| Expected Value | ~85% | ~90% | ~95% | ~72% | >99.5% | >99% |

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by the following analytical methods:

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of deuterium labeling.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for high-purity this compound.

Lenalidomide Signaling Pathway

Caption: Mechanism of action of Lenalidomide.

Application of Lenalidomide-d5 in Clinical Trial Sample Analysis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Lenalidomide-d5 as an internal standard for the quantitative analysis of lenalidomide in clinical trial samples. It includes detailed experimental protocols for bioanalytical methods and visual representations of both the analytical workflow and the pharmacological signaling pathways of lenalidomide.

Introduction

Lenalidomide is an immunomodulatory agent with potent anti-angiogenic and antineoplastic properties, primarily used in the treatment of multiple myeloma and other hematologic malignancies.[1][2] Accurate quantification of lenalidomide in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments, therapeutic drug monitoring (TDM), and bioequivalence studies during clinical trials.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] this compound, being chemically identical to the analyte with a mass shift, effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring high precision and accuracy.[5][6]

Bioanalytical Methodologies and Protocols

The quantification of lenalidomide in clinical trial samples, typically human plasma, is predominantly achieved through validated LC-MS/MS methods. This compound serves as the internal standard to ensure the reliability of these assays.

Sample Preparation

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Two common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for quantifying total and unbound lenalidomide in human plasma.[1][7]

-

Sample Aliquoting: Take 50 µL of human plasma (either for total or unbound concentration measurement after ultrafiltration).[1][7]

-

Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 20 µL of 1000 ng/mL) to each plasma sample, calibration standard, and quality control (QC) sample.[1]

-

Extraction: Add 1.3 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.[1]

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure proper mixing and then centrifuge to separate the organic and aqueous layers.

-

Supernatant Transfer and Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange (MCX) SPE for a clean extraction.

-

Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard.

-

Conditioning and Equilibration: Condition and equilibrate the Oasis™ MCX SPE cartridges.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge to remove interfering components.

-

Elution: Elute lenalidomide and this compound from the cartridge.

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of lenalidomide using this compound as an internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition 1[1][7] | Condition 2 |

| Column | Halo® C18 | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 50 mm |

| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |

| Mobile Phase B | Methanol | Acetonitrile |

| Gradient | Isocratic (20:80, v/v) | Gradient |

| Flow Rate | 0.2 mL/min | 0.7 mL/min |

| Column Temperature | Not specified | 45 °C |

| Injection Volume | Not specified | Not specified |

| Run Time | 2.5 min | 3.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition 1[1][7] | Condition 2 |

| Mass Spectrometer | Triple quadrupole | Xevo TQ-XS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Lenalidomide) | Not specified | 260.2 > 148.85 |

| MRM Transition (this compound) | Not specified | 265.0 > 149.9 |

| Collision Energy (Lenalidomide) | Not specified | 25 eV |

| Collision Energy (this compound) | Not specified | 20 eV |

Method Validation and Performance

Validated bioanalytical methods using this compound demonstrate excellent performance characteristics, meeting regulatory requirements.[4]

Table 3: Quantitative Performance of Validated Methods

| Parameter | Method 1[1][7] | Method 2 | Method 3[8] |

| Matrix | Human Plasma | Rat Plasma | Human Plasma |

| Calibration Range | 5 - 1000 ng/mL | 0.5 - 100 ng/mL | 9.999 - 1010.011 ng/mL |

| Correlation Coefficient (r²) | > 0.996 | > 0.996 | Not specified |

| Accuracy (Total Lenalidomide) | 94.45% - 101.10% (inter-day) | 96.5% - 111.8% (QC samples) | Satisfactory |

| Precision (CV%) (Total Lenalidomide) | 1.70% - 7.65% (inter-day) | 2.84% - 4.81% (QC samples) | Satisfactory |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 ng/mL | 9.999 ng/mL |

Experimental Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for the bioanalytical workflow and the signaling pathways of lenalidomide.

Bioanalytical Workflow for Lenalidomide Quantification

This workflow illustrates the key steps in analyzing clinical trial samples for lenalidomide concentrations using this compound.

Caption: Bioanalytical workflow for lenalidomide quantification.

Lenalidomide's Mechanism of Action: Signaling Pathways

Lenalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-tumor activity and immunomodulation.[9][10] A key mechanism involves the binding of lenalidomide to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[11][12] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[11][12][13]

References

- 1. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 7. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Lenalidomide: an update on evidence from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [open.bu.edu]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays Using Lenalidomide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide analog, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. It is widely used in the treatment of multiple myeloma and other hematological malignancies. The primary mechanism of action of Lenalidomide involves its binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][2] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[1][2] The degradation of these proteins disrupts critical signaling pathways for the survival and proliferation of malignant cells.[1]

Lenalidomide-d5 is a deuterated form of Lenalidomide, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in research settings, particularly in studies involving mass spectrometry, where it serves as an internal standard for the accurate quantification of Lenalidomide.[3] Given that the deuterium substitution is not expected to significantly alter the biological activity, this compound can also be utilized in various cell-based assays to investigate the mechanism of action, target engagement, and cellular effects of Lenalidomide.

These application notes provide detailed protocols for a selection of cell-based assays adapted for the use of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Lenalidomide, which are expected to be comparable for this compound.

Table 1: In Vitro Anti-Proliferative Activity of Lenalidomide

| Cell Line | Cancer Type | Assay | Endpoint | Value |

| Various | Multiple Myeloma | Cell Count | IC50 | 0.75 µM[4] |

| H929 | Multiple Myeloma | CellTiter-Glo | GI50 | Not specified[5] |

| MM1.S | Multiple Myeloma | CellTiter-Glo | GI50 | Not specified[5] |

| MDS-L | 5q- Myelodysplastic Syndrome | CellTiter-Glo | GI50 | Not specified[5] |

Table 2: Lenalidomide-Induced Protein Degradation

| Protein Target | Cell Line | Assay | Effect |

| IKZF1 | Multiple Myeloma cells | Quantitative Proteomics / Western Blot | Selective degradation[1][2] |

| IKZF3 | Multiple Myeloma cells | Quantitative Proteomics / Western Blot | Selective degradation[1][2] |

| CK1α | del(5q) MDS cells | Quantitative Proteomics / Western Blot | Selective degradation |

Table 3: Immunomodulatory Effects of Lenalidomide

| Effect | Cell Type | Assay | Endpoint | Value |

| TNF-α production inhibition | Human PBMCs | ELISA | IC50 | 13 nM[3] |

| T-cell activation (CD69 expression) | CLL patient cells | Flow Cytometry | Average Increase | 95 ± 95%[6] |

| IL-2 Production | T-cells | ELISA | - | Increased[7] |

| IL-21 Production | T-cells | ELISA | - | Increased[8] |

Signaling Pathways and Experimental Workflow

Lenalidomide Mechanism of Action

Caption: Lenalidomide binds to CRBN, modulating the CRL4-CRBN E3 ligase to degrade neosubstrates.

General Experimental Workflow for Cell-Based Assays

Caption: A generalized workflow for conducting cell-based assays with this compound.

Experimental Protocols